molecular formula C11H12N2 B6423803 1,3-dimethyl-5-phenyl-1H-pyrazole CAS No. 10250-58-5

1,3-dimethyl-5-phenyl-1H-pyrazole

Cat. No.: B6423803
CAS No.: 10250-58-5
M. Wt: 172.23 g/mol
InChI Key: DTXMGLLAMAWYNE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a scaffold for the development of more complex heterocyclic systems .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium (VI) oxide in an appropriate solvent.

    Reduction: Hydrazine or other reducing agents.

    Substitution: Aryl halides and copper powder as a catalyst.

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-arylpyrazoles.

Scientific Research Applications

Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

The synthesis of DMP can be achieved through several methods. A common approach involves the reaction of phenylhydrazine with acetylacetone under acidic conditions, yielding high purity and yield.

Synthetic Routes:

  • Method 1: Reaction of phenylhydrazine with acetylacetone.
    • Conditions: Acidic medium (e.g., hydrochloric acid).
    • Yield: High purity after recrystallization.
  • Method 2: Cyclization of 1,3-diketones with hydrazines.
    • Advantages: Simplicity and high yield.

Medicinal Chemistry

DMP serves as a core structure in the development of various pharmaceuticals, particularly those targeting inflammation and cancer. Notable applications include:

  • Anti-inflammatory Agents: Compounds derived from DMP exhibit significant anti-inflammatory properties, making them candidates for treating conditions like arthritis.
  • Anticancer Agents: Research has shown that derivatives of DMP can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Studies

DMP is utilized in enzyme inhibition studies and receptor binding assays. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research:

  • Enzyme Inhibition: DMP derivatives have been studied for their effects on enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
  • Receptor Binding: The compound has been investigated for its interaction with specific receptors, aiding in the understanding of drug-receptor dynamics .

Industrial Applications

In addition to its research applications, DMP is also used in industrial settings:

  • Agrochemicals: DMP derivatives are synthesized for use as pesticides and herbicides due to their efficacy against various pests.
  • Dyes and Pigments: The compound's unique chemical structure allows it to be used in the synthesis of dyes, enhancing color stability and vibrancy in various products.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a specific derivative of DMP exhibited potent anti-inflammatory effects in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in human monocytes, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Properties

Research published in a pharmacological journal highlighted that certain DMP derivatives could significantly reduce the viability of breast cancer cells. The study indicated that these compounds induce apoptosis through mitochondrial pathways, establishing their role as potential anticancer agents .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-phenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo tautomerism and resonance stabilization influences its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various fields of research and industry .

Biological Activity

1,3-Dimethyl-5-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2C_{12}H_{12}N_2, with a molecular weight of approximately 200.24 g/mol. The compound features a pyrazole ring substituted with two methyl groups at the 1 and 3 positions and a phenyl group at the 5 position. This unique structure contributes to its biological activity.

Biological Activities

Research has indicated that this compound possesses a range of biological activities:

  • Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Some derivatives have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels, indicating their potential use in treating inflammatory diseases .
  • Anticancer Properties : Recent studies highlighted the cytotoxic effects of certain pyrazole derivatives on cancer cell lines. For example, one derivative demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM) .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. Its structure allows it to modulate enzyme activity and influence various signaling pathways, which can lead to its observed biological effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : One common method involves the condensation of N-phenylhydrazine with ethyl acetoacetate, followed by methylation to yield the desired compound .
  • Multicomponent Reactions (MCRs) : MCRs are known for their efficiency in organic synthesis and can be applied to create complex pyrazole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition of TNF-α) .
Burguete et al.Reported antibacterial activity against multiple strains including E. coli and S. aureus .
Chovatia et al.Investigated anti-tubercular properties, demonstrating effective inhibition against Mycobacterium tuberculosis .

Properties

IUPAC Name

1,3-dimethyl-5-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXMGLLAMAWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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